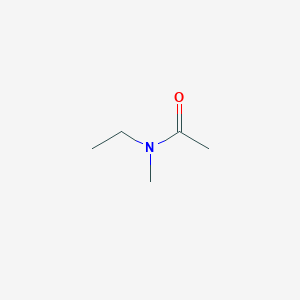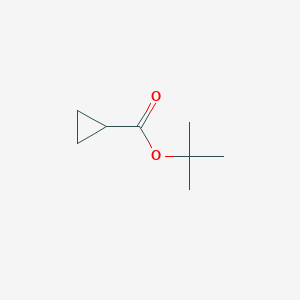
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Übersicht
Beschreibung
3-(Chloromethyl)benzoic acid is a meta-substituted benzoic acid derivative . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)benzoic acid involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst .Molecular Structure Analysis
The linear formula for 3-(Chloromethyl)benzoic acid is ClCH2C6H4CO2H . The molecular weight is 170.59 .Chemical Reactions Analysis
The synthesis of 3-(Chloromethyl)benzoic acid is a one-step reaction, which is simple and easy to control . The reaction is carried out under the lewis acid catalysts such as zinc dichloride, ferric trichloride .Physical And Chemical Properties Analysis
The melting point of 3-(Chloromethyl)benzoic acid is 136-138 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Antiviral Activity of Dibenzo[a,j]xanthenes
Research has shown the successful use of polymer-supported catalysts in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, showcasing their significant antiviral activity against tobacco mosaic virus (Naidu et al., 2012). This highlights the potential for structurally complex benzoic acid derivatives to serve as precursors in the development of antiviral agents.
Organometallic Chemistry
The mercuriation of 3,4,5-trimethoxybenzoic acid and subsequent synthesis of derivatives demonstrates the versatility of benzoic acid derivatives in organometallic chemistry, providing insights into the structural and molecular properties of these compounds (Vicente et al., 1992). This area of research might be relevant for exploring the coordination chemistry and potential applications of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in creating new materials or catalysts.
Polymer Synthesis
The development of hyperbranched poly(ester‐amide)s based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid shows the utility of benzoic acid derivatives in polymer chemistry, especially in creating materials with specific physical and chemical properties (Kricheldorf & Loehden, 1995). Such research could inform potential applications of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in the synthesis of novel polymers.
Liquid-Crystalline Properties
The fixation of multilayered structures in liquid-crystalline complexes involving benzoic acid derivatives points towards the application of these compounds in creating advanced materials with specific optical and structural properties (Kishikawa et al., 2008). This could suggest areas of exploration for the use of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in materials science.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2,4,6-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4H,5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXGMDXQWGQHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506417 | |
| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
CAS RN |
52411-49-1 | |
| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















